(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate
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Overview
Description
(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that combines a furan ring, a tetrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with (furan-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group on the benzoate moiety can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the benzoate moiety.
Substitution: 4-(2H-tetrazol-5-yl)benzoic acid.
Scientific Research Applications
(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-(2H-Tetrazol-5-yl)benzoic acid: Shares the tetrazole and benzoate moieties but lacks the furan ring.
(Furan-2-yl)methanol: Contains the furan ring but lacks the tetrazole and benzoate moieties.
4-[(2H-Tetrazol-5-yl)methyl]benzoic acid: Similar structure but with a different substitution pattern.
Uniqueness
(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the furan, tetrazole, and benzoate moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound (Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is a derivative of furan and tetrazole, two moieties known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiparasitic, and anticancer properties supported by recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing furan and tetrazole moieties. In particular, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine exhibited significant antibacterial activities against various strains, including Staphylococcus epidermidis and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Activity against |
---|---|---|
Compound 6 | 4 | S. epidermidis |
Compound 1 | 8 | E. coli |
Compound 3 | 16 | S. aureus |
Research indicated that the furan and tetrazole groups enhance the lipophilicity and permeability of these compounds, contributing to their antimicrobial efficacy .
Antiparasitic Activity
The tetrazole ring has been recognized for its role in antiparasitic activity, particularly against protozoan parasites such as Trypanosoma brucei. Studies have shown that derivatives with the tetrazole moiety can inhibit hexokinase enzymes in these parasites, which are critical for their energy metabolism.
Case Study: Inhibition of T. brucei Hexokinase
A study evaluated several derivatives for their potency against T. brucei hexokinase (TbHK1). The compound 4f , closely related to the target compound, showed an IC50 value of 0.28 µM , indicating strong inhibition. This suggests that modifications in the tetrazole structure can enhance biological activity against parasitic infections .
Anticancer Activity
The anticancer properties of compounds containing furan and tetrazole have also been increasingly studied. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HeLa | 12.5 |
Compound B | MCF-7 | 15.0 |
Compound C | A549 | 10.0 |
These findings indicate that modifications to the structure can lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Key features affecting activity include:
- Presence of Electron-Withdrawing Groups : Enhances lipophilicity and overall bioactivity.
- Substituents on the Furan Ring : Influence permeability and interaction with biological targets.
Figure 1: Proposed SAR Model
Structure Activity Relationship
Properties
CAS No. |
651769-47-0 |
---|---|
Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
furan-2-ylmethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C13H10N4O3/c18-13(20-8-11-2-1-7-19-11)10-5-3-9(4-6-10)12-14-16-17-15-12/h1-7H,8H2,(H,14,15,16,17) |
InChI Key |
FZVIJOZICICVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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